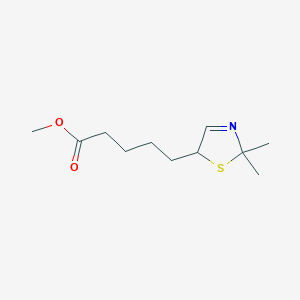
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate typically involves the formation of the thiazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The subsequent esterification can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simple thiazole ring without additional substituents.
Methyl 2-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)acetate: A similar compound with a shorter carbon chain.
Ethyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate: An ethyl ester analog.
Uniqueness
Methyl 5-(2,2-dimethyl-2,5-dihydro-1,3-thiazol-5-yl)pentanoate is unique due to its specific structure, which combines a thiazole ring with a pentanoate ester. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89149-13-3 |
|---|---|
Molekularformel |
C11H19NO2S |
Molekulargewicht |
229.34 g/mol |
IUPAC-Name |
methyl 5-(2,2-dimethyl-5H-1,3-thiazol-5-yl)pentanoate |
InChI |
InChI=1S/C11H19NO2S/c1-11(2)12-8-9(15-11)6-4-5-7-10(13)14-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
HHSNVEHAYCSHQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=CC(S1)CCCCC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


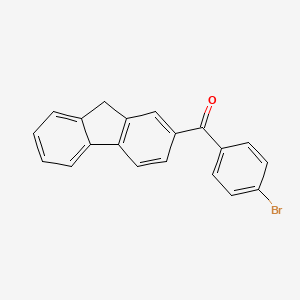
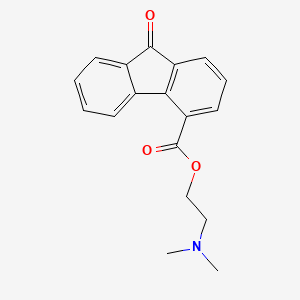
![Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate](/img/structure/B14148351.png)
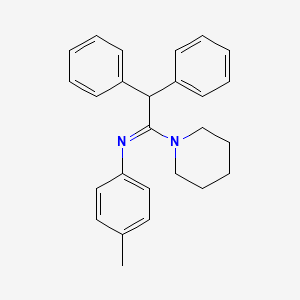
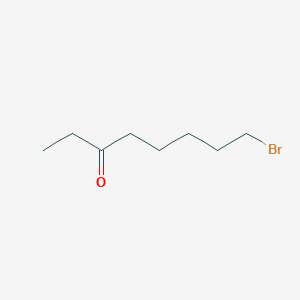
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
![Ethyl 8-methoxybenzo[F]quinoline-3-carboxylate](/img/structure/B14148369.png)
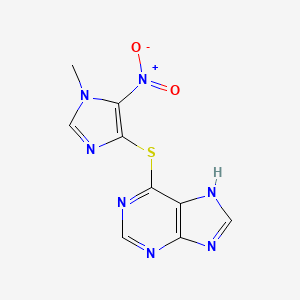
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)

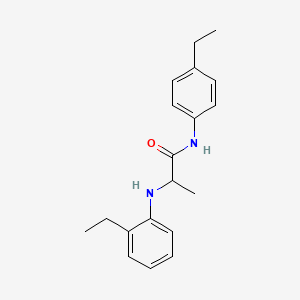
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)

